

In-depth Technical Guide: (±)-p-Menthane-1 α ,2 β ,4 β -triol

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Compound of Interest

Compound Name: *Mullilam diol*

Cat. No.: *B15595684*

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Introduction

(±)-p-Menthane-1 α ,2 β ,4 β -triol is a monoterpenoid and a stereoisomer of p-menthane-1,2,4-triol. Its chemical structure, based on the p-menthane backbone, features three hydroxyl groups at positions 1, 2, and 4 with a specific stereochemistry (1 α , 2 β , 4 β). This document provides a comprehensive overview of its chemical properties, based on available scientific literature. While detailed experimental data remains somewhat elusive in publicly accessible domains, this guide consolidates the current understanding of this compound.

Chemical Properties

The fundamental chemical properties of (±)-p-Menthane-1 α ,2 β ,4 β -triol are summarized below. It is important to note that experimental values for this specific stereoisomer are not widely reported.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O ₃	
Molecular Weight	188.26 g/mol	
CAS Number	22555-61-9 (for p-menthane-1,2,4-triol, stereochemistry not specified)	[1]
Appearance	Crystalline solid (inferred from polymorphism studies)	[2]
Melting Point	Varies (exhibits polymorphism)	[2]
Boiling Point	Not available	
Solubility	Expected to be soluble in polar organic solvents and sparingly soluble in water.	

Synthesis and Structure

The synthesis of p-menthane-1 α ,2 β ,4 β -triol has been achieved from (+)-terpinen-4-ol.[2] A notable characteristic of p-menthane-1,2,4-triol is the observation of two distinct forms with different polarities. The higher polarity form has been identified as the racemate, (\pm)-p-menthan-1 α ,2 β ,4 β -triol. The structure of this racemic form has been unequivocally confirmed through single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

The existence of a lower polarity form that exhibits polymorphism suggests complex solid-state behavior for this class of compounds.[2] The differing melting points and optical rotations of these forms highlight the importance of stereochemistry in the physical properties of p-menthane triols.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (\pm)-p-menthan-1 α ,2 β ,4 β -triol are not readily available in the public domain. However, based on the synthetic

precursor mentioned in the literature, a generalized workflow can be inferred.

Diagram: Synthetic Workflow from (+)-Terpinen-4-ol



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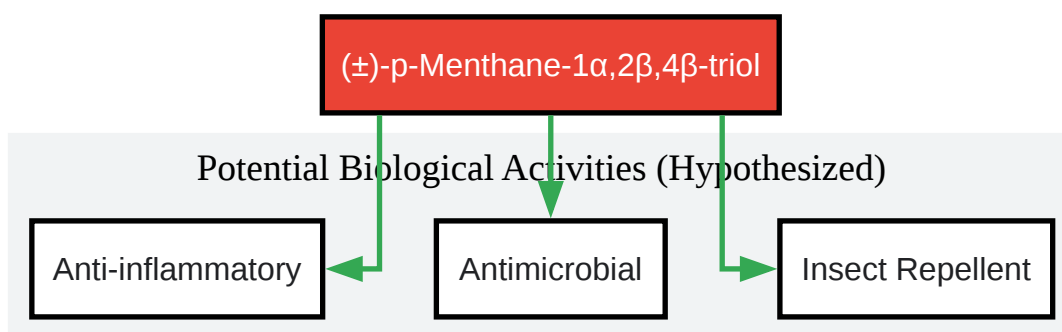
Caption: Generalized synthetic pathway to (±)-p-Menthane-1 α ,2 β ,4 β -triol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the biological activity and associated signaling pathways for (±)-p-menthan-1 α ,2 β ,4 β -triol. However, the biological activities of its synthetic precursor, terpinen-4-ol, and other related p-menthane derivatives are well-documented, suggesting potential areas for future investigation.

Terpinen-4-ol, the major active component of tea tree oil, has demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and acaricidal properties. The anti-inflammatory effects of terpinen-4-ol are attributed to its ability to suppress the production of pro-inflammatory cytokines.

Diagram: Potential Areas of Biological Investigation



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Caption: Hypothesized biological activities for investigation.

Conclusion

(±)-p-Menthane-1 α ,2 β ,4 β -triol is a structurally defined monoterpene whose chemical properties, particularly its polymorphism, are of scientific interest. While its synthesis from (+)-terpinen-4-ol has been established, detailed experimental data and protocols are not widely available. Furthermore, its biological activity remains unexplored, presenting an opportunity for future research, especially given the known therapeutic properties of its precursor and related compounds. This technical guide serves as a foundational document based on the current scientific landscape, and it is anticipated that further research will provide a more complete understanding of this compound's chemical and biological profile.

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References

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
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